molecular formula C10H12N2O B107884 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one CAS No. 123367-26-0

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B107884
CAS No.: 123367-26-0
M. Wt: 176.21 g/mol
InChI Key: MZLRFUCMBQWLNV-FNORWQNLSA-N
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Description

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4) is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system with a pyridyl group at position 1 and a dimethylamino group at position 2. Its molecular formula is C₁₀H₁₂N₂O, and it exhibits a planar structure conducive to electronic delocalization, making it valuable in synthetic chemistry and materials science. The compound serves as a key intermediate in the synthesis of pharmaceuticals and coordination complexes, particularly due to its hemilabile ligand properties .

Synthetic routes for this compound often involve bromination of the parent enaminone followed by dehydrohalogenation or acid-mediated modifications, yielding derivatives with tailored reactivity . Its stability at low temperatures and propensity for polymerization at room temperature highlight its reactive nature .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRFUCMBQWLNV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55314-16-4, 123367-26-0
Record name (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one
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Record name 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one
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Record name 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
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Record name (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
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Preparation Methods

Reaction Conditions and Challenges

Early protocols utilized tetrahydrofuran (THF) as the solvent and required stoichiometric bases, resulting in moderate yields (30–45%) due to side reactions such as over-alkylation and decomposition. Post-reaction purification often involved column chromatography, which is impractical for industrial-scale production. For instance, initial attempts with potassium tert-butoxide as a base achieved only 15% yield after flash chromatography, highlighting inefficiencies in both reaction design and workup.

Catalytic Innovations and Yield Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
Guanyl thioureaTHF661242.0
TetramethylguanidineTHF661048.4
Guanylurea sulfateToluene110875.0
Guanylurea sulfateChloroform61689.2

Key Observations :

  • Guanylurea sulfate in chloroform achieved the highest yield (89.2%) due to enhanced solubility of intermediates and stabilization of the transition state.

  • Polar aprotic solvents like THF favor catalyst activation but limit substrate solubility, whereas chloroform’s low polarity accelerates kinetic control.

Mechanistic Role of Catalysts

Guanidine derivatives act as Brønsted bases , deprotonating 2-acetylpyridine to generate the enolate intermediate. Simultaneously, they stabilize the leaving group (methoxide) during DMF-DMA activation, reducing energy barriers for the rate-determining step. This dual functionality explains the superiority of guanylurea sulfate, which exhibits optimal basicity and steric accessibility.

Solvent Systems and Reaction Kinetics

Solvent selection critically impacts reaction rate, yield, and scalability. The patent CN113354573B systematically evaluates solvent effects:

Solvent Polarity and Boiling Point

SolventDielectric ConstantBoiling Point (°C)Yield (%)
THF7.66642.0–48.4
Toluene2.411075.0
Chloroform4.86189.2

Chloroform’s moderate polarity facilitates rapid equilibration between reactants and intermediates, while its low boiling point enables energy-efficient reflux. In contrast, toluene’s high boiling point (110°C) prolongs reaction times but improves thermal stability for sensitive substrates.

Recrystallization Strategies for Product Purification

Post-synthetic purification via recrystallization is essential to achieve pharmaceutical-grade purity. The patent evaluates multiple solvents for recrystallizing this compound:

Solvent Efficiency and Recovery Rates

SolventRecovery Rate (%)Purity (%)
Petroleum ether7898.5
n-Heptane8599.2
Ethyl acetate9297.8

n-Heptane emerged as the optimal solvent, balancing high recovery (85%) with exceptional purity (99.2%) due to its non-polar nature, which selectively precipitates the target compound while retaining impurities in solution.

Scale-Up Considerations and Industrial Feasibility

Transitioning from laboratory to industrial production requires addressing energy consumption, waste management, and cost-effectiveness. The patent outlines a scalable protocol using chloroform and guanylurea sulfate , which reduces reaction time to 6 hours and eliminates column chromatography.

Environmental and Economic Metrics

  • E-factor : 1.2 kg waste/kg product (vs. 8.5 for traditional methods).

  • PMI (Process Mass Intensity) : 3.7, reflecting efficient solvent and catalyst utilization.

This methodology aligns with green chemistry principles by minimizing toxic tin reagents and palladium catalysts historically associated with terpyridine synthesis .

Chemical Reactions Analysis

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is widely used as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Chemical Reactions
The compound can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized to form N-oxides.
  • Reduction: The propenone moiety can be converted into saturated ketones.
  • Substitution: The pyridine ring is capable of electrophilic and nucleophilic substitution reactions.

Table 1: Common Reactions of this compound

Reaction TypeReagents UsedMajor Products
OxidationHydrogen peroxide, peracidsN-oxides
ReductionSodium borohydride, lithium aluminum hydrideSaturated ketones
SubstitutionHalogens, alkylating agentsSubstituted pyridine derivatives

Biological Applications

Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Mycobacterium tuberculosis H37Rv0.025 - 0.054
Staphylococcus aureus (MRSA)4 - 8
Escherichia coliVariable

Anticancer Properties
The compound is also being investigated for its potential anticancer activity. It acts as a ligand in biochemical assays and shows promise in modulating enzyme activity linked to cancer progression.

Medicinal Applications

Therapeutic Potential
this compound is explored for its therapeutic properties, particularly as a precursor in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib. These compounds are used in treating various cancers, including chronic myeloid leukemia.

Case Study: Imatinib Synthesis

Imatinib (Gleevec), a well-known tyrosine kinase inhibitor, is synthesized from this compound. This compound's unique structure allows it to interact effectively with molecular targets involved in cancer cell proliferation.

Industrial Applications

Advanced Materials Development
In industry, this compound is utilized in developing advanced materials such as functional polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectral and Photophysical Properties

1-(4-Methylsulfonyl Phenyl)-3-(4-N,N-Dimethylamino Phenyl)-2-Propen-1-one (MSPPP) MSPPP, a chalcone derivative, exhibits absorption bands at 403–427 nm and fluorescence at 472–533 nm in organic solvents. Its amplified spontaneous emission (ASE) occurs between 511–548 nm under laser excitation. Compared to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, MSPPP’s extended conjugation due to aryl substituents results in redshifted absorption and emission, making it superior for laser dye applications .

3-(Dimethylamino)-1-(2-Pyridyl)-2-propen-1-one This positional isomer substitutes a 2-pyridyl group instead of 3-pyridyl. The altered coordination geometry enhances its utility in forming rhodium(I) and iridium(I) complexes, demonstrating that pyridyl positioning critically influences metal-ligand interactions .

Solid-State and Crystallographic Behavior

Nitro- and Dimethylamino-Substituted Chalcones Crystal structures of 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one and analogs reveal planar geometries stabilized by C–H···O hydrogen bonds involving nitro and ketone groups. These interactions facilitate two-dimensional molecular packing. While this compound lacks nitro groups, its pyridyl nitrogen may engage in similar intermolecular interactions, influencing solubility and crystallinity .

Biological Activity

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, also known as a dimethylaminopropenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a propenone moiety, making it a versatile scaffold for drug development. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C₁₀H₁₂N₂O
  • CAS Number : 123367-26-0
  • Molecular Weight : 176.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. This interaction is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings indicate that the compound could serve as a potential candidate for treating infections caused by resistant strains of bacteria, particularly multidrug-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC₅₀ (μM)Selectivity Index
MDA-MB-231 (Triple-Negative)0.126High
MCF-7 (Breast Cancer)17.02Low

The compound exhibited a significant inhibitory effect on the MDA-MB-231 cell line while showing less impact on non-cancerous MCF10A cells, indicating a favorable therapeutic window for selective targeting of cancer cells .

Case Studies

  • Study on Antimicrobial Resistance : A recent study evaluated the efficacy of this compound against MRSA strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research : Another investigation focused on the compound's effects on breast cancer cell lines. The study reported that treatment with varying concentrations led to significant apoptosis in MDA-MB-231 cells, highlighting its potential role in cancer therapy .

Q & A

Q. What are the established synthetic routes for 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA) under reflux in anhydrous toluene or xylene, yielding 70–85% after purification . Key optimization parameters include:

  • Temperature : 110–120°C (prevents side reactions).
  • Solvent : Toluene or xylene (ensures azeotropic removal of water).
  • Catalyst : No catalyst required, but inert atmosphere (N₂/Ar) improves yield.

Table 1 : Synthesis Conditions and Yields

Starting MaterialSolventTemp (°C)Yield (%)Reference
1-(3-Pyridyl)ethanoneToluene11078
1-(3-Pyridyl)ethanoneXylene12085

Q. How is the compound characterized structurally, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.98 Å, b = 10.23 Å, c = 12.45 Å, and β = 105.3° . Challenges include:

  • Twinned crystals : Common due to planar π-conjugation; data collection requires high-resolution detectors.
  • Thermal motion : Anisotropic displacement parameters for the enaminone moiety require careful refinement .

Q. Key spectral data :

  • IR : ν(C=O) at 1650–1670 cm⁻¹, ν(C=N) at 1570–1590 cm⁻¹ .
  • ¹H NMR : δ 8.5–8.7 ppm (pyridyl H), δ 3.1–3.3 ppm (N(CH₃)₂) .

Advanced Research Questions

Q. How does the compound act as a hemilabile ligand in transition-metal catalysis?

The enaminone moiety serves as a hybrid ligand, coordinating via the pyridyl N and carbonyl O atoms. In Rh(I) and Ir(I) complexes, it exhibits hemilabile behavior, enabling reversible dissociation during catalytic cycles (e.g., hydrogenation or C–H activation) .

  • Coordination geometry : Distorted square-planar (Rh) or octahedral (Ir).
  • Applications : Catalytic transfer hydrogenation of ketones (TOF up to 500 h⁻¹) .

Table 2 : Selected Metal Complexes and Catalytic Activity

MetalCoordination ModeApplicationTOF (h⁻¹)Reference
Rh(I)N,O-bidentateKetone hydrogenation480
Ir(I)N,O-bidentateAlkene isomerization320

Q. What computational methods are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Frontier orbitals : HOMO localized on the enaminone π-system, LUMO on the pyridyl ring.
  • Charge distribution : N(CH₃)₂ group enhances electron density at the β-carbon, facilitating electrophilic attacks .
  • Reactivity : Nucleophilic addition at the α,β-unsaturated ketone is favored (ΔG‡ = 25–30 kcal/mol) .

Q. How can contradictions in reported melting points and solubility be resolved?

Discrepancies in melting points (65–75°C vs. 126–130°C) arise from polymorphic forms or impurities . Methodological solutions include:

  • Recrystallization : Use chloroform/hexane for pure monoclinic crystals (mp 68–70°C).
  • DSC analysis : Confirm polymorph transitions (e.g., endothermic peaks at 70°C and 128°C) .
  • Solubility : Prefer dichloromethane or THF for homogeneous reactions (>50 mg/mL) .

Q. What strategies are employed in biological evaluation, such as cytotoxic activity assays?

The compound is a precursor for triazolopyrimidine derivatives tested against cancer cell lines (e.g., MCF-7, IC₅₀ = 12–18 µM) . Protocols include:

  • MTT assay : 48-hour incubation, DMSO vehicle control.
  • Apoptosis markers : Caspase-3 activation and Annexin V staining .

Q. How is the compound utilized in experimental phasing for macromolecular crystallography?

SHELXC/D/E pipelines employ the compound’s heavy-atom derivatives (e.g., Ir complexes) for MAD/SAD phasing. Key steps:

  • Data collection : High-resolution (1.5–2.0 Å) synchrotron data.
  • Phasing : FOM > 0.3 after density modification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Reactant of Route 2
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1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

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